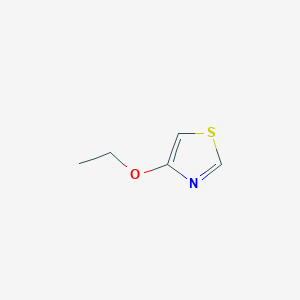

4-Ethoxy-1,3-thiazole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, thiazoles are a prominent class of five-membered aromatic rings containing both a sulfur and a nitrogen atom. nih.govresearchgate.netwjrr.org The thiazole (B1198619) ring is a fundamental structural motif found in numerous natural products, including vitamin B1 (thiamine), and is a cornerstone in the development of new synthetic compounds. researchgate.netwjrr.org

The properties and reactivity of the thiazole ring are influenced by the substituents attached to it. The introduction of an ethoxy group at the 4-position, creating 4-Ethoxy-1,3-thiazole, significantly modifies the electronic properties of the thiazole core, enhancing its utility as a building block in organic synthesis.

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as a versatile intermediate and a core component in the development of functional molecules. wjrr.org Researchers are actively exploring its potential in various domains, driven by the unique combination of the electron-rich thiazole ring and the electron-donating ethoxy group. This substitution pattern can influence the molecule's photophysical properties, making it a candidate for studies in materials science, particularly in the development of fluorescent probes and organic electronics. rsc.orgrsc.org Furthermore, the thiazole scaffold itself is a well-established pharmacophore, and derivatives of this compound are being investigated for their potential in medicinal chemistry research. nih.govkuey.netbohrium.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

81265-05-6 |

|---|---|

Formule moléculaire |

C5H7NOS |

Poids moléculaire |

129.18 g/mol |

Nom IUPAC |

4-ethoxy-1,3-thiazole |

InChI |

InChI=1S/C5H7NOS/c1-2-7-5-3-8-4-6-5/h3-4H,2H2,1H3 |

Clé InChI |

JBJZPZRWZXINIS-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CSC=N1 |

Origine du produit |

United States |

Synthetic Methodologies for 4 Ethoxy 1,3 Thiazole and Its Derivatives

Classical and Modified Cyclization Approaches

The formation of the thiazole (B1198619) ring itself is a fundamental step. Two classical named reactions, the Hantzsch thiazole synthesis and the Erlenmeyer route, provide foundational methods for constructing the core heterocyclic structure.

Hantzsch Thiazole Synthesis and its Adaptations

First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a versatile and high-yielding reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com This method remains a cornerstone for the preparation of a wide variety of thiazole derivatives. chemhelpasap.comchim.it The reaction is known for its simplicity and the ability to produce the thiazole product in a state that is often pure enough for subsequent steps without extensive purification. chemhelpasap.com

The general mechanism involves the reaction of a thioamide with an α-haloketone, leading to the formation of the thiazole ring through a multi-step pathway that includes an initial SN2 reaction followed by intramolecular cyclization and dehydration. chemhelpasap.com The process is adaptable, allowing for the use of various substituted α-haloketones and thioamides to generate a library of thiazole compounds. chim.it For instance, microwave-assisted Hantzsch reactions have been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields and with reduced reaction times compared to conventional heating methods. nih.gov Furthermore, environmentally benign one-pot syntheses using reusable catalysts like silica-supported tungstosilisic acid have been developed for Hantzsch thiazole derivatives. mdpi.com

A specific adaptation for synthesizing a precursor to 4-ethoxy-1,3-thiazole involves the Hantzsch cyclization between ethyl 2-bromo-2-(4-methoxyphenyl)acetate and pyridine-2-carbothioamide (B155194) to form a 4-hydroxy-1,3-thiazole derivative, which can then be alkylated. rsc.org

Erlenmeyer Route for 4-Hydroxy-1,3-thiazole Systems

The Erlenmeyer synthesis provides a pathway to 4-hydroxy-1,3-thiazole systems, which are key intermediates for obtaining this compound. rsc.org This classical method involves the reaction of N-acylglycines, which cyclize to form oxazolones (azlactones). wikipedia.org A variation of this synthesis utilizes a thioazlactone, which can be generated in situ and condensed with various aldehydes under mild conditions. arkat-usa.org The resulting 4-hydroxythiazoles are often poorly soluble due to strong intermolecular hydrogen bonding, necessitating the alkylation of the phenolic hydroxyl group to improve solubility and allow for further functionalization. researchgate.net For example, the alkylation of a 4-hydroxy-1,3-thiazole with iodoethane (B44018) yields the corresponding ethyl ether, a this compound derivative. researchgate.net

Advanced Cross-Coupling Reactions for Thiazole Extension

Once the thiazole core is established, its functionalization and extension can be achieved through modern cross-coupling reactions. These palladium-catalyzed methods are instrumental in creating more complex molecular architectures based on the this compound scaffold.

Palladium-Catalyzed Aryl Alkyne Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.nettuwien.at Specifically, Sonogashira-type coupling reactions have been employed to extend the π-conjugation of this compound derivatives by introducing aryl alkyne substituents. rsc.orgrsc.org In one study, a series of donor-substituted aryl alkynyl thiazole derivatives were synthesized via a palladium-catalyzed reaction between a this compound and various phenylacetylene (B144264) derivatives. rsc.org This approach allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. rsc.orgrsc.orgnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a fluoride (B91410) source like TBAF·3H₂O, with the reaction proceeding at elevated temperatures. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 4-Ethoxy-2-pyridyl-5-bromothiazole | 4-(Dimethylamino)phenylacetylene | Pd(PPh₃)₂Cl₂ | 4-Ethoxy-2-pyridyl-5-(4-(dimethylamino)phenylethynyl)thiazole | 76 | rsc.org |

| 4-Ethoxy-2-pyridyl-5-bromothiazole | 4-Aminophenylacetylene | Pd(PPh₃)₂Cl₂ | 4-Ethoxy-2-pyridyl-5-(4-aminophenylethynyl)thiazole | 20 | rsc.org |

| 4-Ethoxy-2-pyridyl-5-bromothiazole | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ | 4-Ethoxy-2-pyridyl-5-(4-methoxyphenylethynyl)thiazole | 55 | rsc.org |

Buchwald-Hartwig Amination in Thiazole Derivative Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. acs.org This reaction has been successfully applied to the synthesis of 5-N-arylamino-4-methylthiazoles. acs.org The process typically involves the reaction of a halogenated thiazole with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgrsc.org For instance, the amination of 5-bromo-4-methyl-2-phenylthiazole with N-methylaniline can be achieved using a Pd₂(dba)₃/Xantphos catalytic system. acs.org While there are reports of Buchwald-Hartwig aminations on various thiazole derivatives, including those used in the synthesis of PROTACs and FabH enzyme inhibitors, the direct amination at the C-5 position of thiazoles with N-arylamines was a novel application at the time of the study. acs.orgpurdue.edunih.gov The choice of ligand is crucial for the success of the reaction, with bulky biaryl monophosphine ligands often showing high efficacy. acs.org

| Thiazole Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-4-methyl-2-phenylthiazole | N-Methylaniline | Pd₂(dba)₃ / Xantphos | 4-Methyl-2-phenyl-5-(methylphenylamino)thiazole | - | acs.org |

Alkylation and Functionalization Reactions

Beyond the primary synthesis and cross-coupling reactions, alkylation and other functionalization reactions are crucial for modifying the properties of the this compound core.

Alkylation is a common method for introducing the ethoxy group at the 4-position of the thiazole ring. researchgate.net This is typically achieved by reacting the corresponding 4-hydroxy-1,3-thiazole with an ethylating agent like bromoethane (B45996) or iodoethane in the presence of a base such as potassium carbonate. rsc.orgresearchgate.net This conversion is often necessary to improve the solubility of the thiazole derivative and to enable further reactions. researchgate.net

Further functionalization can be achieved through various means. For instance, the introduction of different substituents on the thiazole ring can be accomplished through direct C-H arylation, which offers an economical and environmentally friendly alternative to traditional cross-coupling methods by avoiding the need for pre-functionalized organometallic reagents. organic-chemistry.org Additionally, organolithium-mediated electrophilic functionalization allows for the regioselective introduction of a variety of substituents, including methyl, silyl (B83357), and halogen groups, onto the thiazole ring. acs.org The synthesis of 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, for example, can involve the alkylation of a 4-methylthiazole-5-carboxylic acid derivative. evitachem.com These functionalization strategies are key to creating a diverse library of this compound derivatives with tailored properties for various applications. beilstein-journals.orgarabjchem.org

O-Alkylation of 4-Hydroxy-1,3-thiazoles to Ethoxy Derivatives

A direct and efficient method for the synthesis of this compound derivatives is the O-alkylation of the corresponding 4-hydroxy-1,3-thiazole precursors. The phenolic hydroxyl group at the C4 position of the thiazole ring can be readily converted to an ethoxy group using standard alkylating agents. researchgate.net This transformation is significant because 4-hydroxy-1,3-thiazoles often exhibit poor solubility in common organic solvents due to strong intermolecular hydrogen bonding. researchgate.net Conversion to the ethoxy derivative improves solubility and allows for further reactions.

The alkylation is typically carried out by reacting the 4-hydroxythiazole with an ethyl halide, such as iodoethane or bromoethane, in the presence of a base. researchgate.netrsc.org The base, commonly potassium carbonate, facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic phenoxide that subsequently attacks the ethyl halide in a Williamson ether synthesis-type reaction. This reaction is often performed in a polar aprotic solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org Studies have reported high yields for this etherification, for instance, the alkylation of 4-hydroxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole with iodoethane resulted in a 92% yield of the corresponding 4-ethoxy derivative. researchgate.net Similarly, a 4-hydroxy-1,3-thiazole was successfully alkylated using bromoethane and potassium carbonate in acetone. rsc.org

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 4-Hydroxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole | Iodoethane, K₂CO₃ | Acetone, Reflux | 4-Ethoxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole | 92% | researchgate.net |

| 4-Hydroxy-5-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole | Bromoethane, K₂CO₃ | Acetone, Reflux | 4-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole | 32% | rsc.org |

Regioselective C-H Arylation of Thiazoles

Direct C-H arylation has emerged as a powerful tool for modifying heterocyclic cores, including thiazoles, by forming carbon-carbon bonds without the need for pre-functionalization like halogenation or organometallic reagent preparation. The regioselectivity of this reaction—targeting a specific C-H bond (C2, C4, or C5) on the thiazole ring—is a critical challenge. The inherent electronic properties of the thiazole ring typically lead to a reactivity order of C5 > C4 > C2 in electrophilic aromatic substitution-type mechanisms. beilstein-journals.org However, different catalytic systems have been developed to selectively functionalize each position.

C2-Arylation: The C2 position, being the most acidic, can be targeted under specific conditions. An efficient protocol for the regioselective arylation of thiazole derivatives at the C2-position has been developed using a palladium and copper co-catalytic system under ligand-free conditions. rsc.org This method proceeds smoothly with a low loading of the palladium catalyst (1%) in the presence of a copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) co-catalyst. rsc.org Other studies have also achieved C2-monoarylation using palladium catalysts with specific ligands or under particular solvent conditions. beilstein-journals.org

C5-Arylation: The C5 position is often the most reactive C-H bond. Palladium-catalyzed C-H activation has been successfully employed for the regioselective arylation of thiazole derivatives at the 5-position, operating through a proposed Pd(0/II) catalytic cycle without the need for special ligands. acs.org This provides an efficient route for direct C5-arylation. acs.org

The ability to control the site of arylation is crucial for synthesizing complex molecules with desired structures and properties. beilstein-journals.org

| Position | Catalytic System | Key Features | Reference |

| C2 | Pd(OAc)₂ / Cu(TFA)₂ | Ligand-free, low palladium loading. | rsc.org |

| C5 | Pd(OAc)₂ / K₂CO₃ | Ligand-free, proceeds via Pd(0/II) cycle. | acs.org |

| C2/C5 | PdCl(dppb)(C₃H₅) | Regioselectivity can be tuned by solvent and ligand choice. | beilstein-journals.org |

Incorporation of Azide (B81097) and Acetylene (B1199291) Moieties for Functionalization

The introduction of azide (–N₃) and acetylene (alkynyl) groups onto the thiazole scaffold provides versatile chemical handles for further elaboration, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.netacs.org This reaction forms a stable 1,2,3-triazole ring, linking the thiazole unit to another molecule or platform. researchgate.netacs.org

Azide groups can be introduced onto the thiazole ring using an azido (B1232118) transfer protocol. rsc.org This method involves the lithiation of the thiazole followed by reaction with tosyl azide, which successfully affords azidoazoles such as 2-azido-1,3-thiazole and 5-azido-1,3-thiazole. rsc.org These azide-functionalized thiazoles can then readily participate in 1,3-dipolar cycloaddition reactions with alkynes. rsc.org

Similarly, acetylene moieties can be incorporated into thiazole derivatives. Research has shown the synthesis of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, highlighting the importance of the acetylene group in medicinal chemistry. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been used to introduce phenylethynyl units onto this compound derivatives, extending the π-conjugated system of the molecule. rsc.orgnih.govrsc.org The functionalization with these groups opens up possibilities for creating complex architectures, such as linking thiazoles to biomolecules, polymers, or photoswitchable diarylethenes. researchgate.netacs.org

Exploration of Novel Synthetic Pathways

Beyond the modification of existing thiazole rings, significant research has been directed towards developing novel, efficient, and environmentally benign methods for constructing the thiazole core itself. These modern approaches, including chemoenzymatic reactions and one-pot multicomponent strategies, offer considerable advantages over traditional methods like the Hantzsch synthesis, which can suffer from harsh conditions and low yields. nih.govscispace.com

Chemoenzymatic Organic Reactions in Thiazole Synthesis

Chemoenzymatic synthesis harnesses the catalytic power of enzymes to perform chemical transformations with high selectivity under mild conditions. nih.govanalis.com.my This approach has been successfully applied to the synthesis of thiazole derivatives, providing a green alternative to conventional methods. nih.govrsc.org

Several studies have demonstrated the use of enzymes to catalyze the formation of thiazoles. In one novel approach, trypsin from porcine pancreas (PPT) was found to effectively catalyze a one-pot, multicomponent synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. nih.govnih.govresearchgate.net This reaction proceeds with high yields (up to 94%) under mild conditions (45 °C in ethanol). nih.govresearchgate.net Other enzymes, such as α-amylase, have also been employed in similar multicomponent reactions to produce thiazoles. analis.com.myijarsct.co.in More recently, lipase (B570770) has been presented as a highly effective and environmentally friendly catalyst for synthesizing 2,4-disubstituted thiazoles from arylethanones and thioamides, often accelerated by ultrasound irradiation in water. nih.govrsc.orgresearchgate.netresearchgate.net These enzymatic methods are notable for their mild reaction conditions, high yields, and simple workup procedures. nih.gov

| Enzyme | Reaction Type | Substrates | Key Advantages | Reference |

| Trypsin (porcine pancreas) | One-pot multicomponent | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Mild conditions (45°C), high yields (up to 94%), broad substrate tolerance. | nih.govnih.govresearchgate.net |

| α-Amylase (Aspergillus oryzae) | One-pot multicomponent | Secondary amine, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate | Enzymatic catalysis under medium conditions. | analis.com.myijarsct.co.in |

| Lipase | Condensation | Aryl ethanone, KBrO₃, thioamide | Environmentally friendly (water solvent), ultrasound acceleration, high yields. | nih.govrsc.orgresearchgate.net |

One-Pot Multicomponent Reactions for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a final product that incorporates portions of all starting materials. nih.goviau.ir This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification processes. scispace.comnih.gov

The Hantzsch thiazole synthesis, the classical condensation of an α-haloketone with a thioamide or thiourea, is the most fundamental one-pot procedure for creating the thiazole ring. scispace.comnih.gov Modern variations of this reaction have been developed to improve its efficiency and environmental footprint. For example, MCRs for Hantzsch thiazole derivatives have been successfully carried out under solvent-free conditions, leading to reduced reaction times and higher yields (85-95%) compared to classical methods. scispace.com Other improved methods utilize reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, which can be easily recovered and reused. nih.gov These MCRs can be performed under conventional heating or with assistance from ultrasonic irradiation, further enhancing their efficiency. nih.gov The development of these one-pot strategies provides powerful and practical tools for the rapid assembly of diverse and complex thiazole derivatives from simple and readily available starting materials. researchgate.netacgpubs.org

Electronic Structure and Photophysical Properties of 4 Ethoxy 1,3 Thiazole Systems

Spectroscopic Characterization and Analysis

The interaction of 4-ethoxy-1,3-thiazole derivatives with light provides crucial insights into their electronic properties. Spectroscopic techniques are pivotal in characterizing their absorption and emission behaviors.

UV/Vis Absorption Spectroscopy of Ethoxythiazole Derivatives

The UV/Vis absorption spectra of this compound derivatives are fundamental to understanding their electronic transitions. A study on donor-aryl alkynyl substituted thiazole (B1198619) derivatives and similar aryl donor-acceptor systems revealed that these compounds display distinct absorption bands. rsc.org For instance, a series of four donor-aryl alkynyl substituted thiazole derivatives (compounds 3a-d ) exhibited two absorption bands each, spanning a range of 312-401 nm. rsc.org The shorter wavelength bands were observed at 333, 328, 318, and 312 nm, respectively. rsc.org The absorption characteristics are influenced by the nature of the electron-donating groups attached to the thiazole core and the presence of additional π-conjugated systems like a phenylethynyl unit. rsc.orgrsc.org

In another investigation, two this compound derivatives with differing positions of their electron-donating (methoxy) and electron-withdrawing (nitro) groups were synthesized and their photophysical properties examined. nih.govresearchgate.net These push-pull systems demonstrated the significant impact of substituent positioning on the UV/Vis absorption spectra. nih.govresearchgate.net Theoretical calculations have been employed to complement experimental findings and gain a more detailed understanding of the absorption characteristics of these ethoxythiazole systems. rsc.org

A series of donor aryl alkynyl substituted thiazole derivatives and related aryl donor-acceptor systems have been synthesized, all featuring various electron-donating groups at the 5-position of the thiazole core. nih.gov The study aimed to evaluate the influence of both the electron donor strength and an additional phenylethynyl unit on their photophysical properties, including UV/Vis absorption. nih.gov

Table 1: Experimental and Computed UV/Vis Absorption Maxima of Selected this compound Derivatives in THF

| Compound | Experimental λabs (nm) | Computed λabs (nm) |

|---|---|---|

| 3a | 333, [a] 401 | 385 |

| 3b | 328, [a] 388 | 374 |

| 3c | 318, [a] 372 | 360 |

| 3d | 312, [a] 359 | 349 |

| 6a | 398 | 384 |

| 6b | 382 | 370 |

| 6c | 356 | 346 |

Source: Habenicht et al., 2015. rsc.org [a] Less intense bands in brackets.

Fluorescence Emission and Lifetime Measurements

The fluorescence properties of this compound derivatives are a key area of investigation. Research has shown that these compounds can exhibit moderately strong to high fluorescence emission. For example, a series of newly synthesized donor aryl alkynyl substituted thiazole derivatives displayed moderately strong emission in the range of 474 to 538 nm, with fluorescence quantum yields (ΦF) between 0.35 and 0.39. rsc.orgrsc.orgresearchgate.net In comparison, smaller chromophores without the phenylethynyl linker exhibited modest to high fluorescence emission from 470 to 529 nm, with quantum yields ranging from 0.45 to 0.76. rsc.orgrsc.orgresearchgate.net

Notably, even with the presence of nitro groups, which are often fluorescence quenchers, certain this compound-based push-pull fluorophores have been shown to exhibit significant quantum yields of 37–40%. nih.govresearchgate.netresearchgate.net The influence of both the electron donor strength and the presence of an additional phenylethynyl unit on fluorescence emission and lifetime has been systematically evaluated. rsc.orgrsc.orgnih.gov These findings highlight the potential of this compound systems as robust fluorophores. researchgate.net

Table 2: Photophysical Data for Selected this compound Derivatives in THF

| Compound | λem (nm) | ΦF | Stokes' Shift (eV) |

|---|---|---|---|

| 3a | 538 | 0.35 | 0.79 |

| 3b | 525 | 0.39 | 0.79 |

| 3c | 492 | 0.38 | 0.69 |

| 3d | 474 | 0.37 | 0.54 |

| 6a | 529 | 0.45 | 0.65 |

| 6b | 512 | 0.76 | 0.64 |

| 6c | 470 | 0.51 | 0.59 |

Source: Habenicht et al., 2015. rsc.orgrsc.orgresearchgate.net

Stokes' Shift Analysis in this compound Chromophores

The Stokes' shift, which is the difference between the maximum absorption and emission wavelengths, is a critical parameter for fluorescent molecules. In this compound derivatives, significant Stokes' shifts have been observed, indicating substantial geometric relaxation in the excited state. researchgate.net For a series of donor aryl alkynyl substituted thiazole derivatives, Stokes' shifts ranged from 0.54 to 0.79 eV (4392–6351 cm⁻¹). rsc.orgrsc.orgresearchgate.net A related set of smaller chromophores displayed Stokes' shifts between 0.59 and 0.65 eV (4765–5251 cm⁻¹). rsc.orgrsc.orgresearchgate.net

The large Stokes' shifts in some 4-hydroxy-1,3-thiazole derivatives, which are precursors to the ethoxy versions, have been attributed to the intramolecular charge transfer (ICT) character of the lowest excited state. researchgate.net This has been confirmed by TD-DFT calculations. researchgate.net The magnitude of the Stokes' shift is an important factor for applications such as fluorescent probes and OLEDs, as it can minimize reabsorption of emitted light.

Quantum Chemical and Computational Studies

To gain deeper insights into the electronic structure and photophysical properties of this compound systems, quantum chemical calculations have been extensively employed.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the ground state properties of this compound derivatives. rsc.org Calculations have been performed to understand the influence of different electron-donating groups on the electronic structure. rsc.orgrsc.orgnih.gov For instance, DFT studies have been used to analyze the regioisomerism in 4-hydroxy-1,3-thiazole-based push-pull chromophores, which provides a foundational understanding for the design of new dyes. nih.govresearchgate.netresearchgate.net

The CAM-B3LYP functional with a 6-31+G(d,p) basis set has been successfully used to perform theoretical calculations, showing good agreement with experimental data for absorption and emission characteristics. rsc.orgrsc.orgnih.gov These computational approaches help in elucidating the underlying fundamental transitions and explaining the experimental observations. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is instrumental in studying the excited state properties of this compound systems. rsc.org TD-DFT calculations have been performed to gain a more detailed insight into the absorption and emission characteristics of these molecules. rsc.org The effects of solvation have often been incorporated using a polarizable continuum model (PCM) to provide a more accurate description of the properties in solution. rsc.org

These calculations have been crucial in confirming the intramolecular charge transfer (ICT) character of the lowest excited state in certain derivatives, which explains the large observed Stokes' shifts. researchgate.net While TD-DFT calculations can have an error margin, they generally provide a good qualitative and often quantitative agreement with experimental data for thiazole-based chromophores. rsc.org The combination of experimental spectroscopy and TD-DFT calculations offers a powerful approach to understanding and predicting the photophysical behavior of this compound derivatives. rsc.org

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis is a powerful tool for understanding the electronic properties and reactivity of molecules. mdpi.combhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and kinetic stability. mdpi.combohrium.com A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic transition. asianpubs.org

In the context of this compound derivatives, FMO analysis reveals how substituents on the thiazole ring affect its electronic structure. For instance, in a study of various thiazole-bearing sulfonamide analogs, the HOMO was primarily distributed on the thiazole ring and a connected aromatic ring (ring B), while the LUMO was located on ring B. mdpi.com This distribution of frontier orbitals suggests that charge transfer occurs within the molecule upon excitation. mdpi.com

The HOMO-LUMO energy gap can be tailored by introducing different functional groups. For example, in a series of aryl alkynyl substituted this compound derivatives, the HOMO levels were found to be mainly located on the donor-substituted aryl or phenylethynyl part and the thiazole core, while the LUMOs were concentrated around the thiazole and the acceptor moiety. rsc.org This "push-pull" arrangement, with an electron-donating group (donor) and an electron-withdrawing group (acceptor), leads to a smaller HOMO-LUMO gap and influences the photophysical properties. nih.govrsc.org

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining HOMO-LUMO energies and their gaps. bohrium.comirjweb.com For example, DFT calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine showed a HOMO-LUMO energy gap of -4.6991 eV. irjweb.com In another study on azo-thiazole derivatives, the HOMO-LUMO gap varied between 1.66 eV and 1.82 eV depending on the substituents. rsc.org These computational studies provide valuable insights that correlate well with experimental observations of chemical reactivity and electronic transitions. asianpubs.orgnih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Thiazole Derivatives

| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Thiazole-sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-sulfonamide analog 2 | - | - | 7.92 | mdpi.com |

| Thiazole-sulfonamide analog 15 | - | - | -8.38 | mdpi.com |

| Thiazole-sulfonamide analog 21 | - | - | -6.62 | mdpi.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Azo-thiazole derivative 3a | - | - | 1.66 | rsc.org |

| Azo-thiazole derivative 3c | - | - | 1.82 | rsc.org |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | -6.1093 | -2.8798 | 3.2295 | nih.gov |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | - | - | 3.919 | uomphysics.net |

| Note: A negative sign for the HOMO-LUMO gap in some sources may be due to the convention used in the calculation (LUMO energy - HOMO energy). |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dechemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.comuni-muenchen.de

For thiazole derivatives, MEP analysis helps in understanding how different substituents influence the electronic landscape of the molecule. researchgate.net The thiazole ring itself contains both an electron-donating sulfur atom and an electron-accepting imine group (C=N), contributing to a complex electrostatic potential distribution. irjweb.com

In a study of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the MEP map revealed the potential sites for electrophilic and nucleophilic reactivity. irjweb.com Similarly, for a series of pyrazolo-methylenehydrazono-thiazole derivatives, MEP surfaces were generated to evaluate the electron density distribution and predict reactivity in biological environments. researchgate.net The analysis of the MEP surface of various benzothiazole (B30560) derivatives showed that the electrostatic potential around the molecule can be used to predict the relative reactivities of different positions towards nucleophiles and electrophiles. scirp.org

The MEP is calculated using computational methods like DFT. bhu.ac.inresearchgate.net The resulting visualization provides a clear picture of the molecule's charge distribution, highlighting the areas most likely to interact with other charged species. uni-muenchen.de This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for designing molecules with specific reactivity patterns. chemrxiv.orgscirp.org For instance, in the MEP of paracetamol, the most negative potential is located around the carbonyl oxygen, indicating it as a primary site for electrophilic attack. chemrxiv.org

Conformational Analysis and Torsion Angles in Thiazole Derivatives

The three-dimensional structure and conformational flexibility of thiazole derivatives play a significant role in their physical and biological properties. Conformational analysis, which involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding these properties. Torsion angles, which describe the rotation around a bond, are key parameters in this analysis. nih.govscispace.com

In many this compound systems, the planarity of the molecule is a significant factor. For instance, in a series of aryl alkynyl substituted 4-ethoxy-1,3-thiazoles, the ground-state structures were found to be quite planar. rsc.org However, the aryl or phenylethynyl units attached to the thiazole core are often twisted with respect to the thiazole ring, with torsion angles ranging from 13.46° to 22.72°. rsc.org This twisting can be influenced by the nature of the substituents. For example, in some derivatives, the torsion angles increase slightly with the increasing electron-donating strength of the substituents. rsc.org

The orientation of the ethoxy group itself can also vary. In some aryl-substituted thiazoles, the ethoxy group is in the same plane as the thiazole core, while in phenylethynyl derivatives, the ethyl group can be twisted nearly 90° out of plane. rsc.org While this may not directly impact the electronic transitions if the ethoxy group is not part of the conjugated π-system, it can influence crystal packing and other solid-state properties. rsc.org

X-ray crystallography provides experimental data on the solid-state conformation of these molecules, including precise bond lengths, bond angles, and torsion angles. scispace.comiucr.org For example, in one thiazole derivative, the thiazole and oxazolidine (B1195125) rings were found to adopt twist conformations, with the mean plane of the thiazole ring making a dihedral angle of 61.02° with the oxazolidine ring. iucr.org In another case, the dihedral angles between a thiazole ring and adjacent phenyl and cyclobutane (B1203170) rings were found to be 49.30° and 38.69°, respectively. scispace.com

Computational methods, such as DFT, are also used to predict and analyze the conformational preferences of thiazole derivatives. nih.govconicet.gov.ar These calculations can help to understand the potential energy landscape and identify the most stable conformers. For example, in a study of thiazolyl-coumarin hybrids, the potential energy function for the rotation around the bond connecting the thiazole and chromene rings was calculated to understand the conformational preference for a nearly planar orientation. conicet.gov.ar

Table 2: Selected Torsion Angles in Thiazole Derivatives

| Compound | Torsion Angle | Angle (°) | Source |

| Aryl alkynyl substituted this compound (3a) | Thiazole-substituent | 17.865 | rsc.org |

| Aryl alkynyl substituted this compound (3b) | Thiazole-substituent | 17.195 | rsc.org |

| Aryl alkynyl substituted this compound (3c) | Thiazole-substituent | 15.613 | rsc.org |

| Aryl alkynyl substituted this compound (3d) | Thiazole-substituent | 13.467 | rsc.org |

| Aryl substituted this compound (6a) | Thiazole-substituent | 20.193 | rsc.org |

| Aryl substituted this compound (6b) | Thiazole-substituent | 22.720 | rsc.org |

| Aryl substituted this compound (6c) | Thiazole-substituent | 21.916 | rsc.org |

| C21H23NO3S | Thiazole ring - Benzene ring | 22.72 | iucr.org |

| C21H23NO3S | Thiazole ring - Benzene ring | 75.07 | iucr.org |

| C21H23NO3S | Benzene ring - Benzene ring | 89.14 | iucr.org |

| Note: The specific atoms defining the torsion angle are detailed in the source literature. |

Structure-Photophysical Property Relationships

The relationship between the molecular structure of this compound derivatives and their photophysical properties is a key area of research, with the goal of designing molecules with tailored absorption and emission characteristics.

Influence of Electron Donor and Acceptor Groups on Thiazole Fluorophores

The introduction of electron-donating (donor) and electron-accepting (acceptor) groups onto the thiazole core is a common strategy to create "push-pull" fluorophores. nih.govrsc.org This arrangement leads to an intramolecular charge transfer (ICT) upon photoexcitation, which significantly influences the photophysical properties. researchgate.net

In this compound systems, the ethoxy group at the 4-position acts as an electron donor. rsc.org By introducing additional donor groups at the 5-position and acceptor groups at the 2-position, the push-pull character can be enhanced. For example, a series of 4-ethoxy-1,3-thiazoles with different donor groups (e.g., dimethylamino, amino, methoxy) at the 5-position and an acceptor group at the 2-position have been synthesized. rsc.org The strength of the electron donor has a direct impact on the absorption and emission wavelengths. Stronger donors generally lead to a red-shift (shift to longer wavelengths) in both the absorption and emission spectra. rsc.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also affected by the nature of the donor and acceptor groups. Surprisingly, even with strong acceptor groups like nitro groups, which are often associated with fluorescence quenching, some this compound derivatives exhibit significant fluorescence with quantum yields as high as 37-40%. nih.govresearchgate.net

Computational studies have shown that in these push-pull systems, the HOMO is often localized on the donor part of the molecule and the thiazole ring, while the LUMO is concentrated on the acceptor moiety and the thiazole ring. rsc.org This separation of the frontier orbitals facilitates the ICT process and is responsible for the observed photophysical properties. rsc.org

Effects of π-Extension and Aromatic Substitution Patterns

Extending the π-conjugated system of the thiazole fluorophore is another effective strategy for tuning its photophysical properties. rsc.orgrsc.org This can be achieved by introducing unsaturated linkers, such as alkynes, or additional aromatic rings.

A study on the π-extension of 4-ethoxy-1,3-thiazoles via Sonogashira cross-coupling with aryl alkynes demonstrated this effect. rsc.orgrsc.org The introduction of a phenylethynyl unit between the thiazole core and a terminal aryl group resulted in a red-shift in both the absorption and emission spectra compared to their unextended counterparts. rsc.org This is due to the larger delocalization of the π-electrons in the extended system, which lowers the HOMO-LUMO energy gap.

The substitution pattern on the aromatic rings also plays a crucial role. rsc.org Different substituents on the terminal aryl ring can further modulate the electronic properties of the molecule. For example, electron-donating groups on the terminal aryl ring can enhance the push-pull character and lead to further red-shifts in the spectra. rsc.org

The fluorescence quantum yields and lifetimes are also influenced by π-extension. In the aforementioned study, the π-extended derivatives showed moderately strong emission, but their fluorescence lifetimes were generally shorter than their smaller, unextended analogs. rsc.org This was attributed to a greater number of vibrational and rotational degrees of freedom in the larger molecules, which can provide non-radiative decay pathways. rsc.org

Theoretical calculations support these experimental findings, showing that the HOMO and LUMO are delocalized over the entire π-extended system, confirming the role of π-conjugation in determining the electronic and photophysical properties. rsc.org

Impact of Regioisomerism on Photophysical Characteristics

Regioisomerism, the phenomenon of molecules having the same molecular formula but differing in the position of substituents on a core structure, can have a profound impact on the photophysical properties of thiazole derivatives. nih.gov

In another example, the comparison between thiazole and thiadiazole derivatives, which are isomers, revealed significant differences in their biological activity and binding affinity to adenosine (B11128) receptors. nih.gov While this is not a direct measure of photophysical properties, it underscores the principle that the relative positions of atoms within a heterocyclic ring system can dramatically alter the molecule's interactions with its environment.

Computational studies are particularly useful in elucidating the effects of regioisomerism. By calculating the electronic structure and transition energies of different regioisomers, it is possible to predict and explain the observed differences in their photophysical properties. nih.gov These studies can help to establish clear structure-property relationships, which are essential for the rational design of new thiazole-based materials with desired optical characteristics. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms and Fluorescence

The fluorescence properties of many organic molecules are governed by the process of intramolecular charge transfer (ICT). This phenomenon is particularly prominent in "push-pull" or donor-π-acceptor (D-π-A) systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nih.gov Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the acceptor. This creates a charge-separated excited state that possesses a significantly larger dipole moment than the ground state. rsc.org

Detailed research into a series of π-extended this compound derivatives has provided significant insight into their ICT mechanisms and fluorescence behavior. rsc.org In one study, a series of four donor-substituted aryl alkynyl thiazole derivatives and three related aryl donor-acceptor systems were synthesized and their photophysical properties were evaluated. nih.gov These investigations were supported by quantum chemical calculations, which helped to elucidate the underlying electronic transitions and confirmed the ICT nature of the excited states. researchgate.netresearchgate.net

The synthesized derivatives demonstrated moderately strong to high fluorescence emission. nih.gov For instance, a series of π-extended derivatives characterized by a phenylethynyl unit showed emissions in the range of 474 to 538 nm with quantum yields (ΦF) between 0.35 and 0.39. rsc.orgnih.gov A related series of smaller chromophores exhibited even higher fluorescence efficiency, with quantum yields ranging from 0.45 to 0.76 and emission wavelengths between 470 and 529 nm. rsc.orgnih.gov The significant Stokes' shifts observed, ranging from 0.54 to 0.79 eV (4392–6351 cm⁻¹), are a strong indicator of the charge transfer character of the excited state. researchgate.netrsc.org

The photophysical properties of selected this compound derivatives are summarized in the interactive table below.

| Compound Type | Emission Range (λ_em) | Fluorescence Quantum Yield (ΦF) | Stokes' Shift (eV) | Stokes' Shift (cm⁻¹) | Reference |

| Aryl Alkynyl Thiazole Derivatives | 474 - 538 nm | 0.35 - 0.39 | 0.54 - 0.79 eV | 4392 - 6351 cm⁻¹ | rsc.org, nih.gov |

| Aryl Donor-Acceptor Systems | 470 - 529 nm | 0.45 - 0.76 | 0.59 - 0.65 eV | 4765 - 5251 cm⁻¹ | rsc.org, nih.gov |

| Nitro-Substituted Derivatives | Not Specified | 0.37 - 0.40 | Not Specified | Not Specified | researchgate.net, researchgate.net |

Advanced Research Applications of 4 Ethoxy 1,3 Thiazole and Its Derivatives

Organic Optoelectronic Materials Development

The tunable nature of the 4-ethoxy-1,3-thiazole core allows for the rational design of molecules with specific light-absorbing and emitting properties. This has led to significant advancements in the field of organic optoelectronics, where these compounds are utilized in a variety of devices that interact with light.

Development of Luminescent Chromophores and Fluorophores

Derivatives of this compound are notable for their fluorescent properties, serving as the foundation for a new class of luminescent chromophores and fluorophores. The inherent electronic structure of the 4-alkoxy-1,3-thiazole system gives rise to significant fluorescence. nih.gov For instance, a series of donor-acceptor systems based on a 4-methoxy-1,3-thiazole core, a close analog of the ethoxy variant, have been synthesized and shown to exhibit tunable emission spectra and high quantum yields. researchgate.net

Research has demonstrated that strategic modifications to the thiazole (B1198619) ring can fine-tune the photophysical properties. For example, the synthesis of two this compound derivatives with differing positions of electron-donating (methoxy) and electron-withdrawing (nitro) groups resulted in compounds with quantum yields between 37–40%. researchgate.netresearchgate.net This highlights the potential to create a diverse palette of fluorophores by altering substituent patterns. Further π-extension of the this compound system through palladium-catalyzed cross-coupling reactions has yielded derivatives with moderately strong emission in the range of 474 to 538 nm and fluorescence quantum yields (ΦF) of 0.35–0.39. rsc.orgnih.gov Smaller, related aryl donor-acceptor systems have demonstrated even higher fluorescence emission with quantum yields reaching up to 0.76. rsc.orgnih.gov

The development of highly fluorescent single crystals of a this compound derivative underscores the potential of these materials in solid-state lighting and imaging applications. acs.org These pyridylthiazole compounds are highly luminescent, with some exhibiting fluorescence quantum yields approaching unity. acs.org

| Derivative Type | Emission Range (nm) | Fluorescence Quantum Yield (ΦF) | Key Feature |

| Donor-Acceptor 4-Ethoxy-1,3-thiazoles | - | 0.37 - 0.40 | Tunable emission based on substituent position. researchgate.netresearchgate.net |

| π-Extended 4-Ethoxy-1,3-thiazoles | 474 - 538 | 0.35 - 0.39 | Moderately strong emission. rsc.orgnih.gov |

| Aryl Donor-Acceptor Systems | 470 - 529 | 0.45 - 0.76 | Modest to high fluorescence emission. rsc.orgnih.gov |

| Pyridylthiazoles | - | ~1.0 | Highly luminescent. acs.org |

Energy Donors for Förster Resonance Energy Transfer (FRET) Applications

The significant spectral overlap between the emission of one fluorophore (the donor) and the absorption of another (the acceptor) allows for non-radiative energy transfer, a phenomenon known as Förster Resonance Energy Transfer (FRET). This process is highly dependent on the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions. The bright fluorescence and tunable emission spectra of this compound derivatives make them excellent candidates for use as energy donors in FRET-based systems. Their application in FRET has been noted as a key area of interest for 4-hydroxythiazoles, the precursors to 4-ethoxythiazoles. researchgate.net

Light-Harvesting Ligands in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of these cells is heavily reliant on the light-harvesting capabilities of the dye. Derivatives of 4-alkoxy-1,3-thiazole have been investigated as light-harvesting ligands in ruthenium(II) polypyridyl complexes used in DSSCs. researchgate.net The strong absorption and efficient charge transfer characteristics of these thiazole-based dyes are crucial for enhancing the performance of solar cells. Research on related 4-methoxy-1,3-thiazole derivatives has shown their potential as sensitizers for DSSCs. rsc.org

Sensitizers for Highly Efficient Chemiluminescence Systems

Chemiluminescence is the emission of light as a result of a chemical reaction. The efficiency of this process can be significantly enhanced by the presence of a sensitizer that accepts energy from the chemiluminescent reaction and then emits it as light. Thiazole-based fluorophores, owing to their favorable excitation and emission characteristics, have been identified as potential sensitizers for the highly efficient chemiluminescence of 2-coumaranones. rsc.org This suggests that this compound derivatives could play a crucial role in the development of brighter and more efficient chemiluminescent systems for applications in bioassays and diagnostics. Research has pointed to evidence of a 1,2-dioxetanone intermediate in the chemiluminescence of benzofuran-2(3H)-one, a process for which 4-alkoxy-1,3-thiazole derivatives could act as sensitizers. rsc.org

Components for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its emissive layer. The structural similarities of some 4-hydroxy-1,3-thiazole derivatives to luciferin, the light-emitting compound in fireflies, has inspired their use in the design of new OLED materials. researchgate.net The development of highly fluorescent single crystals of a this compound derivative further supports their potential application in solid-state emissive devices. dntb.gov.ua The ability to tune the emission color and enhance fluorescence quantum yields through chemical modification makes this compound derivatives attractive candidates for creating efficient and durable OLEDs.

Molecular Probes and Reporter Systems in Chemical Biology

The ability to tag and visualize biological molecules is fundamental to understanding cellular processes. Molecular probes, which are molecules that can be used to detect and report on the presence of other molecules, are indispensable tools in chemical biology. The unique properties of this compound derivatives have led to their development as versatile molecular probes and reporter systems.

A common strategy in chemical biology is the use of reporter molecules that can be attached to a reactive group via "click chemistry," such as the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne. This allows for the specific labeling of proteins and other biomolecules. Researchers have synthesized an azide-tagged reporter molecule based on a thiazole core, specifically 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, for detection via fluorescence, UV, and mass spectrometry. researchgate.net This demonstrates the utility of the 4-alkoxy-thiazole scaffold in creating multimodal probes.

The functionalization of the 4-hydroxy group of the thiazole precursor allows for the introduction of various functionalities, such as azides or acetylenes, making them suitable for bioorthogonal labeling reactions. researchgate.net Furthermore, O-silyloxy-1,3-thiazole derivatives have been developed as "turn-on" fluorescent probes for the detection of fluoride (B91410) ions. researchgate.net The deprotection of the silyl (B83357) ether by fluoride results in a significant shift in the fluorescence emission, enabling sensitive and specific detection. researchgate.net This principle can be extended to the design of probes for other analytes and for bioimaging applications. For example, a thiazole derivative has been designed as an "OFF-ON" fluorogenic sensor for zinc ions (Zn²⁺), with applications in analyzing food supplements, water, and for bio-imaging. researchgate.net

| Probe Type | Target/Application | Detection Mechanism | Key Features |

| Azide-tagged thiazole reporter | Protein and metabolite labeling | Fluorescence, UV, Mass Spectrometry | Multimodal detection, suitable for click chemistry. researchgate.net |

| O-silyloxy-1,3-thiazole | Fluoride ion detection | "Turn-on" fluorescence | High specificity and sensitivity. researchgate.net |

| Thiazole-based fluorogenic sensor | Zinc ion (Zn²⁺) detection | "OFF-ON" fluorescence | Applications in food, water, and bio-imaging. researchgate.net |

Coordination Chemistry and Metal Complexation

The nitrogen and sulfur atoms within the thiazole ring provide excellent coordination sites for metal ions, making thiazole derivatives valuable ligands in coordination chemistry.

Thiazole derivatives, including those based on the this compound structure, have been extensively studied as ligands for metal chelation. researchgate.neteuroasiapub.orgroyalsocietypublishing.orgacs.org The presence of both aza-heterocycles and, in some derivatives, 1,3-diketone-like substructures, provides multiple binding points for metal ions. researchgate.net For example, 2-amino-4-(p-ethoxy phenyl) thiazole has been used to synthesize complexes with various transition metals, including Cu(II), Ni(II), and Co(II). euroasiapub.org In these complexes, the thiazole derivative acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the amino group and the sulfur atom of the thiazole ring. euroasiapub.org The synthesis of these metal complexes is typically achieved by reacting the thiazole ligand with the corresponding metal salt in a suitable solvent. euroasiapub.orgnnpub.org

Table 2: Metal Complexes of a 2-Amino-4-(p-ethoxyphenyl)thiazole Ligand

| Metal Ion | Ligand | Resulting Complex Stoichiometry |

|---|---|---|

| Cu(II) | 2-amino-4-(p-ethoxy phenyl) thiazole | [Cu(C₁₁H₁₂N₂OS)₂Cl₂] |

| Ni(II) | 2-amino-4-(p-ethoxy phenyl) thiazole | [Ni(C₁₁H₁₂N₂OS)₂Cl₂] |

The electronic and geometric structures of metal-thiazole complexes have been investigated using a variety of spectroscopic and analytical techniques. euroasiapub.orgroyalsocietypublishing.orgnnpub.org Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H and C-S bonds upon complexation. euroasiapub.org Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and helps to determine its geometry. euroasiapub.orgnnpub.org Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which can further elucidate its electronic structure and the oxidation state of the metal ion. euroasiapub.orgnnpub.org

For instance, studies on complexes of 2-amino-4-(p-ethoxy phenyl) thiazole with Cu(II), Ni(II), and Co(II) have suggested that these complexes possess an octahedral geometry. euroasiapub.org The electronic spectra of the Ni(II) and Co(II) complexes show bands characteristic of octahedral coordination. euroasiapub.org These investigations are crucial for understanding the fundamental properties of these complexes and for designing new complexes with specific electronic or magnetic properties.

Materials Science Innovations

The unique photophysical and electronic properties of this compound and its derivatives have led to their exploration in the field of materials science. evitachem.comresearchgate.net Thiazole-based compounds have been investigated for their potential use in creating new materials such as polymers and coatings. evitachem.com A particularly promising application is in the development of organic light-emitting diodes (OLEDs). researchgate.net

Derivatives of 4-hydroxy-1,3-thiazole, which are precursors to this compound, have been identified as potential components of OLEDs. researchgate.net The tunable fluorescence properties of these compounds, which can be altered by modifying the substituents on the thiazole ring, make them attractive candidates for use as emitters in OLED devices. researchgate.netresearchgate.net Research in this area focuses on synthesizing thiazole derivatives with high fluorescence quantum yields and specific emission wavelengths to improve the efficiency and color purity of OLED displays. researchgate.net

Thiazole-Based Polymers and Copolymers in Organic Electronics

The field of organic electronics has seen a surge in the use of heteroatomic polymers, with thiazole-based materials showing remarkable promise. alliedacademies.org Thiazole is recognized as a common electron-accepting heterocycle, a property attributed to the electron-withdrawing nature of its imine (C=N) group. scispace.comresearchgate.net This characteristic has led to the widespread incorporation of thiazole moieties into organic semiconductors, resulting in high-performance organic electronic devices. scispace.comresearchgate.net

Researchers have focused on various thiazole-containing structures, including thiazole, bithiazole, thiazolothiazole, and benzobisthiazole, to create small molecules and polymers for electronic applications. scispace.comresearchgate.net A significant area of development involves the synthesis of ladder-type thiazole-fused S,N-heteroacenes. rsc.org These polymers, which can be constructed as both ladder homopolymers and step-ladder copolymers, exhibit good solubility and high thermal stability, withstanding temperatures up to 300 °C. rsc.org A key feature of these polymers is their narrow band gaps, which range between 1.28 and 1.35 eV. rsc.org The introduction of electron-withdrawing thiazole units helps to stabilize the frontier molecular orbital energies, leading to these narrow band gaps. rsc.org

The development of donor-acceptor (D-A) copolymers is a prominent strategy in designing conjugated polymers for organic electronics. scispace.com In this approach, thiazole-based units often serve as the acceptor component. For instance, copolymers based on thiazolo[5,4-d]thiazole (B1587360) (TT) have been synthesized where the electronic properties can be tuned by altering the electron-donating comonomer. researchgate.net This tuning capability allows for the systematic modification of the optical band gap and ionization potential of the resulting copolymers. researchgate.net

Table 1: Properties of Thiazole-Based Polymers in Organic Electronics

| Polymer Type | Key Features | Reported Properties | Source(s) |

|---|---|---|---|

| Ladder-type Thiazole-fused S,N-heteroacenes | Good solubility, high thermal stability. | Thermal stability up to 300 °C; Narrow band gaps (1.28-1.35 eV). | rsc.org |

| Thiazolo[5,4-d]thiazole (TT) Copolymers | Tunable electronic properties via comonomer selection. | Optical band gap: 1.7–2.2 eV; Ionization potential: 4.9–5.7 eV. | researchgate.net |

| PIDTT-DTBTz | Push-pull polymer with indacenodithieno[3,2-b]thiophene (donor) and dithienyl-bithiazole (acceptor). | High thermal stability (decomposition at 450°C). | researchgate.net |

Applications in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The versatile electronic properties of thiazole derivatives have made them prime candidates for active materials in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). scispace.comresearchgate.net Thiazole-based organic semiconductors, including small molecules and polymers, have been successfully integrated into these devices. researchgate.net

In the realm of OFETs, novel thiazole oligomers and thiazole/thiophene (B33073) co-oligomers featuring trifluoromethylphenyl groups have been developed as n-type semiconductors, demonstrating excellent performance with high electron mobilities. researchgate.net Ladder-type thiazole-fused polymers have also been investigated for their charge transport behavior in OTFTs. rsc.org The performance of these polymer-based OTFTs is dependent on the annealing temperature, with one diketopyrrolopyrrole (DPP) containing step-ladder copolymer (P3) achieving a mobility of 0.05 cm² V⁻¹ s⁻¹. rsc.org

For OPV applications, thiazole-based donor-acceptor copolymers are of significant interest. researchgate.net A series of copolymers based on thiazolo[5,4-d]thiazole (Tz) were synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net The properties of these copolymers, including band gap, electronic energy levels, and carrier mobilities, were significantly influenced by the choice of the donor unit in the polymer backbone. researchgate.net Under optimized conditions, PSCs fabricated with these Tz-based polymers as the donor material achieved power conversion efficiencies (PCEs) ranging from 2.23% to 2.75%. researchgate.net For example, a copolymer containing a fluorene (B118485) donor unit (P1) yielded a PCE of 2.75%, with a short-circuit current of 8.12 mA/cm², an open-circuit voltage of 0.86 V, and a fill factor of 0.39. researchgate.net Another push-pull polymer, PIDTT-DTBTz, which is based on a ladder-type donor unit and a bithiazole acceptor unit, showed a PCE of 4.35% when blended with PC₇₁BM. researchgate.net

Table 2: Performance of Thiazole-Based Materials in Organic Electronic Devices

| Device Type | Material | Performance Metric | Value | Source(s) |

|---|---|---|---|---|

| OFET | Thiazole-fused Step-Ladder Copolymer (P3) | Charge Mobility | 0.05 cm² V⁻¹ s⁻¹ | rsc.org |

| OPV (PSC) | Fluorene-Thiazolothiazole Copolymer (P1) | Power Conversion Efficiency (PCE) | 2.75% | researchgate.net |

| OPV (PSC) | PIDTT-DTBTz | Power Conversion Efficiency (PCE) | 4.35% | researchgate.net |

Self-Assembling Chromophores for Supramolecular Photonic Structures

Thiazole derivatives, particularly those based on the thiazolo[5,4-d]thiazole (TTz) core, are emerging as powerful building blocks for supramolecular photonic structures. nih.govrsc.org These materials are noted for their thermal stability, oxidative stability, and the ease with which they can be functionalized to tune their photophysical properties. nih.gov The ability of these molecules to self-assemble into ordered structures is crucial for their application in solid-state photonic and fluorescence-based optical devices. nih.govrsc.orgresearchgate.net

Research has demonstrated that by modifying the polarity and surface activity of 4-hydroxy-1,3-thiazole chromophores, it is possible to extend their use to self-assembling systems for supramolecular photonic structures. acs.orgbeilstein-journals.org The introduction of different functional groups allows for systematic control over the supramolecular organization. acs.org For instance, T-shaped amphiphilic 4-hydroxy-thiazole chromophores assembled at the air-water interface show that π–π interactions are key to forming distinct supramolecular structures. acs.org Depending on the specific hydrophilic groups attached, these thiazoles can form ordered J-type supramolecular structures. acs.org

The crystal packing of symmetrically substituted TTz-based materials directly influences their photophysical properties. nih.govresearchgate.net Studies on four TTz derivatives functionalized with alkyl appendages of varying lengths revealed that molecular arrangements are governed by a combination of synergistic intermolecular non-covalent interactions. nih.govresearchgate.net These crystals exhibit fluorescence spanning the visible spectrum, from blue to orange-red. nih.gov This established correlation between crystal structure and photophysical properties has been leveraged to create crystalline blends, demonstrating for the first time that symmetrically substituted donor-acceptor-donor TTz materials can be used for phosphor-converted color-tuning and white-light emission. nih.govresearchgate.net Furthermore, π-extensions of the this compound core via cross-coupling reactions have been used to synthesize new derivatives with moderately strong fluorescence emission between 474 and 538 nm. nih.govrsc.orgresearchgate.net

Corrosion Inhibition Mechanisms

Thiazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and copper. eurjchem.comscispace.com Their inhibitory action stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur), aromatic rings, and π-electrons. scispace.com These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier against corrosive environments. scispace.comaspur.rsnih.gov

Adsorption Behavior of Thiazole Derivatives on Metal Surfaces

The primary step in the corrosion inhibition process is the adsorption of the inhibitor molecules onto the metal surface. aspur.rsnih.gov This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the d-orbitals of the metal and the lone pair electrons of the heteroatoms in the thiazole ring. scispace.comaspur.rs Often, the adsorption is a combination of both physical and chemical processes. nih.gov

The adsorption behavior of thiazole derivatives on metal surfaces has been found to follow various adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is frequently obeyed, indicating the formation of a monolayer of inhibitor on the metal surface. scispace.combohrium.com In some cases, the Temkin adsorption isotherm provides a better fit for the experimental data. eurjchem.com The efficiency of these inhibitors generally increases with their concentration. eurjchem.comscispace.com Thermodynamic parameters such as the standard free energy of adsorption (ΔG⁰ads) can be calculated from these isotherms, with negative values indicating a spontaneous adsorption process. nih.govbohrium.com

Table 3: Adsorption Characteristics of Thiazole-Based Corrosion Inhibitors

| Inhibitor System | Metal | Adsorption Isotherm | Key Findings | Source(s) |

|---|---|---|---|---|

| Thiadiazole derivatives | Carbon Steel in HCl | Langmuir | Spontaneous adsorption; Efficiency up to 98.04%. | bohrium.com |

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel in H₂SO₄ | Temkin | Mixed-type inhibition. | eurjchem.com |

| 2-thiono-5-(4'-ethoxybenzylidene)-4-oxotetrahydro-1,3-thiazole (TEBOT) | Copper in Na₂SO₄ | Bockris-Swinkels | One inhibitor molecule replaces one water molecule on the surface. | electrochemsci.orgresearchgate.net |

Mechanistic Studies of Inhibitive Performance and Cu-Complex Formation

Mechanistic studies reveal that thiazole derivatives typically function as mixed-type inhibitors. eurjchem.comscispace.com This means they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. scispace.com Potentiodynamic polarization studies show that in the presence of these inhibitors, both the anodic and cathodic current densities are reduced. scispace.com

Structure-Affinity and Selectivity Relationships in Molecular Recognition

The rigid, heterocyclic structure of the thiazole ring, combined with its capacity for functionalization, makes it an excellent scaffold for designing molecules capable of selective molecular recognition. This has led to applications in the development of chemical sensors for various ions and biomolecules. bohrium.com

The ability of a thiazole-based compound to selectively bind to a target analyte is governed by its molecular structure, including the type and position of its substituents. aspur.rsmdpi.com For example, ferrocenyl thiazole derivatives have been synthesized and shown to act as selective electrochemical sensors for specific metal ions. bohrium.com By modifying the structure, researchers can tune the binding affinity and selectivity. For instance, certain ferrocenyl thiazole compounds exhibit high selectivity for mercury ions (Hg²⁺), while others demonstrate binding processes with ions like Zn²⁺, Cd²⁺, Ni²⁺, and Pb²⁺. bohrium.com Other novel ferrocenyl thiazole and imidazole (B134444) derivatives have been shown to possess selective recognition properties for iron(III) ions. sioc-journal.cn

The principles of molecular recognition are also applied to biological targets. Thiazolobenzocrown ethers have been synthesized and their binding properties towards amino acids evaluated. researchgate.net One such conjugate, a TBC-picolinic acid, displayed a pronounced selectivity for gamma-Aminobutyric acid (GABA), with an association constant approximately 19 times higher than that for glycine. researchgate.net This selectivity arises from specific interactions, such as hydrogen bonding, between the host molecule and the guest analyte. researchgate.net Structure-activity relationship (SAR) studies are crucial in this field, helping to elucidate how different structural features influence the binding affinity and selectivity, paving the way for the rational design of highly specific molecular sensors and receptors. aspur.rsmdpi.comacademie-sciences.fr

Thiazole-Based Ligands for Receptor Binding Studies

The thiazole nucleus is a key structural motif for developing high-affinity ligands for a variety of receptors. The versatility of the thiazole ring allows for the synthesis of diverse compound libraries to probe structure-affinity relationships (SAR) and identify potent and selective receptor modulators. molbnl.itacs.org

Histamine (B1213489) H3 Receptor (H3R) Ligands: The histamine H3 receptor, primarily expressed in the central nervous system (CNS), is a crucial target for treating neurodegenerative and inflammatory diseases. In the search for novel H3R antagonists/inverse agonists, thiazole-based ligands have demonstrated significant potential. researchgate.net Studies have shown that while oxadiazole-based compounds were largely inactive, their thiazole counterparts proved to be highly potent, with several exhibiting binding affinities in the nanomolar range. researchgate.net The most active compounds in these series often incorporate a 4-cyanophenyl moiety, a para-xylene or piperidine (B6355638) carbamoyl (B1232498) linker, and a pyrrolidine (B122466) or piperidine basic head. researchgate.net

Adenosine (B11128) Receptor Antagonists: Thiazole and thiadiazole derivatives have been developed as a novel class of adenosine receptor antagonists. acs.org By replacing the bicyclic systems of earlier ligands with monocyclic rings like thiazole, researchers have gained deeper insights into receptor-ligand interactions. acs.org For instance, N-[4-(2-pyridyl)thiazol-2-yl]benzamides showed adenosine affinities in the micromolar range. acs.org A series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide derivatives yielded potent and selective antagonists, such as a compound with a Ki value of 7 nM for the adenosine A1 receptor and another with a Ki value of 82 nM for the adenosine A3 receptor. acs.org These studies highlighted the importance of the electronic nature and steric constraints of substituents for receptor binding. acs.org

Sigma-1 Receptor Ligands: In an effort to enhance ligand efficiency, the thiophene ring in a class of promising sigma-1 ligands was bioisosterically replaced with a thiazole ring. molbnl.it This led to the development of a diverse set of 53 compounds through late-stage C-H arylation of thiazoles. molbnl.it Analysis of this library revealed candidates with exceptional properties. Notably, pyridyl-substituted thiazole derivatives displayed low nanomolar sigma-1 affinity (Ki = 1.3 nM and 1.9 nM), high selectivity over the sigma-2 subtype (>1500-fold), and favorable physicochemical properties, indicating potential for good pharmacodynamics and pharmacokinetics. molbnl.it

Dopamine (B1211576) D2 and D3 Receptor Ligands: Thiazole-based scaffolds have also been employed to target dopamine receptors, which are implicated in various psychotic and neurodegenerative disorders. frontiersin.org By applying a bioisosteric approach, a series of benz[d]thiazole-based ligands were synthesized. frontiersin.org The introduction of the benzothiazole (B30560) moiety was well-tolerated by the D2 and D3 receptor binding sites, leading to ligands with antagonist affinities in the low nanomolar range for both receptor subtypes. frontiersin.org Further structural modifications, such as methoxy (B1213986) substitution on the 4-phenylpiperazine moiety, significantly increased D2 receptor binding affinity (22-fold) compared to the parent ligand. frontiersin.org

Table 1: Binding Affinities of Thiazole-Based Ligands for Various Receptors

| Receptor Target | Thiazole Derivative Series | Key Findings / Binding Affinity (Ki) |

|---|---|---|

| Histamine H3 Receptor (H3R) | Azole-based H3R ligands | Thiazole-based ligands were very potent, with several exhibiting binding affinities in the nanomolar range. researchgate.net |

| Adenosine A1 Receptor | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Potent antagonist with a Ki value of 7 nM. acs.org |

| Adenosine A3 Receptor | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Selective antagonist with a Ki value of 82 nM. acs.org |

| Sigma-1 Receptor | Pyridyl substituted thiazole derivatives | Low nanomolar affinity (Ki = 1.3 nM and 1.9 nM) and high selectivity (>1500-fold). molbnl.it |

Molecular Interactions and Binding Site Analysis (e.g., Docking Studies)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target macromolecule. This technique provides invaluable insights into the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand recognition and binding. For thiazole derivatives, docking studies have been instrumental in rationalizing observed biological activities and guiding the design of more potent and selective compounds. jpionline.orgmdpi.com

Anticancer Targets: The thiazole scaffold is a core component of many anticancer agents, and docking studies have elucidated their mechanisms of action. jpionline.orgacs.org

Tubulin Polymerization: A series of 2,4-disubstituted thiazole derivatives were designed as tubulin polymerization inhibitors. Docking studies revealed that the most potent compounds fit effectively into the colchicine (B1669291) binding site of tubulin, establishing key interactions that disrupt microtubule dynamics. acs.org

PI3K/mTOR Dual Inhibitors: Novel thiazole derivatives have been identified as dual inhibitors of PI3Kα and mTOR, critical targets in cancer therapy. A derivative featuring a 2-ethoxyphenol (B1204887) group was the most potent against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov Docking simulations supported these findings, showing a strong binding affinity and favorable interactions within the active sites of both enzymes. nih.gov

Other Cancer Targets: Docking studies have also been performed on thiazole derivatives targeting other cancer-related proteins. For example, interactions with the active site of the Ras p21 oncoprotein were analyzed to predict anticancer activity. jpionline.org Similarly, the binding modes of thiazolyl-pyrazole derivatives with the epidermal growth factor receptor (EGFR) kinase have been investigated to explain their cytotoxic effects. nih.gov

Antifungal and Antiparasitic Targets: The therapeutic potential of thiazole derivatives extends to infectious diseases.

Fungal Lanosterol (B1674476) C14α-demethylase: In the development of anti-Candida agents, molecular docking was used to study the interaction of 4-phenyl-1,3-thiazole derivatives with the fungal enzyme lanosterol C14α-demethylase. mdpi.com The results showed that derivatives with a hydrazone bridge and an additional aromatic ring had a higher affinity for the target enzyme, which correlated with their enhanced antifungal activity. mdpi.com

Trypanosomal Enzymes: Thiazole derivatives have been investigated as agents against trypanosomatids. Molecular docking studies indicated that active compounds bind within the active site of the trypanothione (B104310) reductase (TryR) enzyme, engaging in crucial interactions with key amino acid residues like Ser14, Tyr198, and Met333. mdpi.com

Other Therapeutic Targets: Computational methods have also been applied to explore thiazole derivatives for other conditions. For instance, in the search for new antidiabetic agents, 52 thiazole compounds were designed and evaluated in silico against human pancreatic alpha-amylase (PDB ID: 4GQR). ajpsonline.com The docking studies identified compounds with superior binding energies compared to the reference drug acarbose, suggesting their potential as effective inhibitors of this enzyme. ajpsonline.com

Table 2: Summary of Molecular Docking Studies on Thiazole Derivatives

| Target Protein (PDB ID) | Thiazole Derivative Series | Docking Software/Method | Key Interaction Findings |

|---|---|---|---|

| Tubulin | 2,4-Disubstituted thiazoles with 3,4,5-trimethoxyphenyl moiety | Molecular Operating Environment (MOE) | Compounds showed excellent binding modes in the colchicine binding site. acs.org |